

Application Notes and Protocols for Carabrone Treatment in Cell Culture

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Compound of Interest

Compound Name: Carabron

Cat. No.: B157551

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Introduction

Carabrone, a carabrane-type sesquiterpenolide, is a natural compound isolated from plants of the Carpesium genus, such as Carpesium cernuum L.[1][2][3]. It has garnered significant interest in the scientific community due to its diverse biological activities, including potent anti-tumor, anti-inflammatory, and antifungal properties[4][5]. These application notes provide an overview of **Carabrone**'s mechanism of action and detailed protocols for its use in cell culture experiments.

Chemical Structure of **Carabrone**

(A visual representation of the chemical structure of **Carabrone** would be placed here in a formal document.)

Mechanism of Action

Carabrone exerts its biological effects through multiple mechanisms, primarily by inducing specific forms of cell death and modulating key signaling pathways.

- **Induction of Ferroptosis:** In pancreatic cancer cells, **Carabrone** has been shown to induce ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. This is achieved by down-regulating SLC7A11 (a key

component of the cystine/glutamate antiporter system Xc-) and up-regulating Heme oxygenase-1 (HO-1).

- Hippo Signaling Pathway: **Carabrone** can inhibit the proliferation and migration of pancreatic cancer cells by activating the Hippo signaling pathway. This involves the upregulation of CSNK1E and downregulation of WWTR1.
- STAT3 Signaling Pathway: **Carabrone** has been identified as a direct inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) activation. By binding to STAT3, it prevents its phosphorylation and subsequent nuclear translocation, thereby attenuating metabolic dysfunction–associated steatohepatitis (MASH).
- Mitochondrial Targeting: In fungal cells, **Carabrone** targets mitochondrial complex I, leading to the disruption of the electron transport chain, reduced ATP production, and an increase in reactive oxygen species (ROS). This disruption of NAD⁺/NADH homeostasis contributes to its antifungal activity.
- Induction of Apoptosis: **Carabrone** can induce apoptosis in fungal cells through the overproduction of ROS, which leads to membrane hyperpermeability and the activation of the mitochondria-mediated apoptosis pathway.

Data Presentation

Table 1: In Vitro Cytotoxicity of Carabrone in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Exposure Time	Assay	Reference
SW1990	Pancreatic	5.53 ± 1.19	72 h	MTT	
PANC-1	Pancreatic	7.78 ± 2.62	72 h	MTT	
CFPAC-1	Pancreatic	48.72 ± 2.90	72 h	MTT	
Capan-2	Pancreatic	47.62 ± 1.72	72 h	MTT	
Huh-7	Liver	7.8	48 h	MTT	
HepG2	Liver	> 7.4	48 h	MTT	
L1210	Leukemia	< 20	Not Specified	Not Specified	
A549	Lung	< 20	Not Specified	Not Specified	
SK-OV-3	Ovarian	< 20	Not Specified	Not Specified	
SK-MEL-2	Melanoma	< 20	Not Specified	Not Specified	
XF-498	CNS	< 20	Not Specified	Not Specified	
HCT-15	Colon	< 20	Not Specified	Not Specified	

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is adapted from a study on the effect of **Carabrone** on pancreatic cancer cell lines.

Materials:

- **Carabrone** (dissolved in DMSO to create a stock solution)
- Human cancer cell lines (e.g., SW1990, PANC-1)
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into 96-well plates at a density of 3×10^3 cells per well in 100 μ L of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- **Carabrone Treatment:** Prepare serial dilutions of **Carabrone** in complete medium from the stock solution. The final concentrations should bracket the expected IC₅₀ value. Replace the medium in each well with 100 μ L of the medium containing the desired concentration of **Carabrone**. Include a vehicle control (DMSO) at the same concentration as the highest **Carabrone** treatment.
- **Incubation:** Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
- **MTT Addition:** After the incubation period, add 10 μ L of MTT solution to each well.
- **Formazan Solubilization:** Incubate the plates for an additional 4 hours. After this incubation, carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 490 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the **Carabrone** concentration to determine the IC₅₀ value.

Protocol 2: Colony Formation Assay

This protocol assesses the long-term effect of **Carabrone** on the proliferative capacity of single cells.

Materials:

- **Carabrone**
- Human cancer cell lines (e.g., SW1990)
- Complete DMEM medium
- 6-well plates
- Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

- Cell Seeding: Seed a low density of cells (e.g., 500 cells per well) into 6-well plates.
- **Carabrone** Treatment: After 24 hours, treat the cells with various concentrations of **Carabrone**.
- Incubation: Incubate the plates for approximately 2 weeks, or until visible colonies are formed in the control wells. Replace the medium with fresh medium containing the respective **Carabrone** concentrations every 3-4 days.
- Colony Staining: After the incubation period, wash the wells with PBS and fix the colonies with 4% paraformaldehyde for 15 minutes.
- Stain the colonies with Crystal Violet solution for 20 minutes.
- Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
- Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
- Data Analysis: Calculate the colony formation rate as (number of colonies / number of cells seeded) x 100%.

Protocol 3: Wound Healing (Scratch) Assay

This protocol evaluates the effect of **Carabrone** on cell migration.

Materials:

- **Carabrone**
- Human cancer cell lines (e.g., SW1990)
- Complete DMEM medium
- 6-well plates
- 200 μ L pipette tips

Procedure:

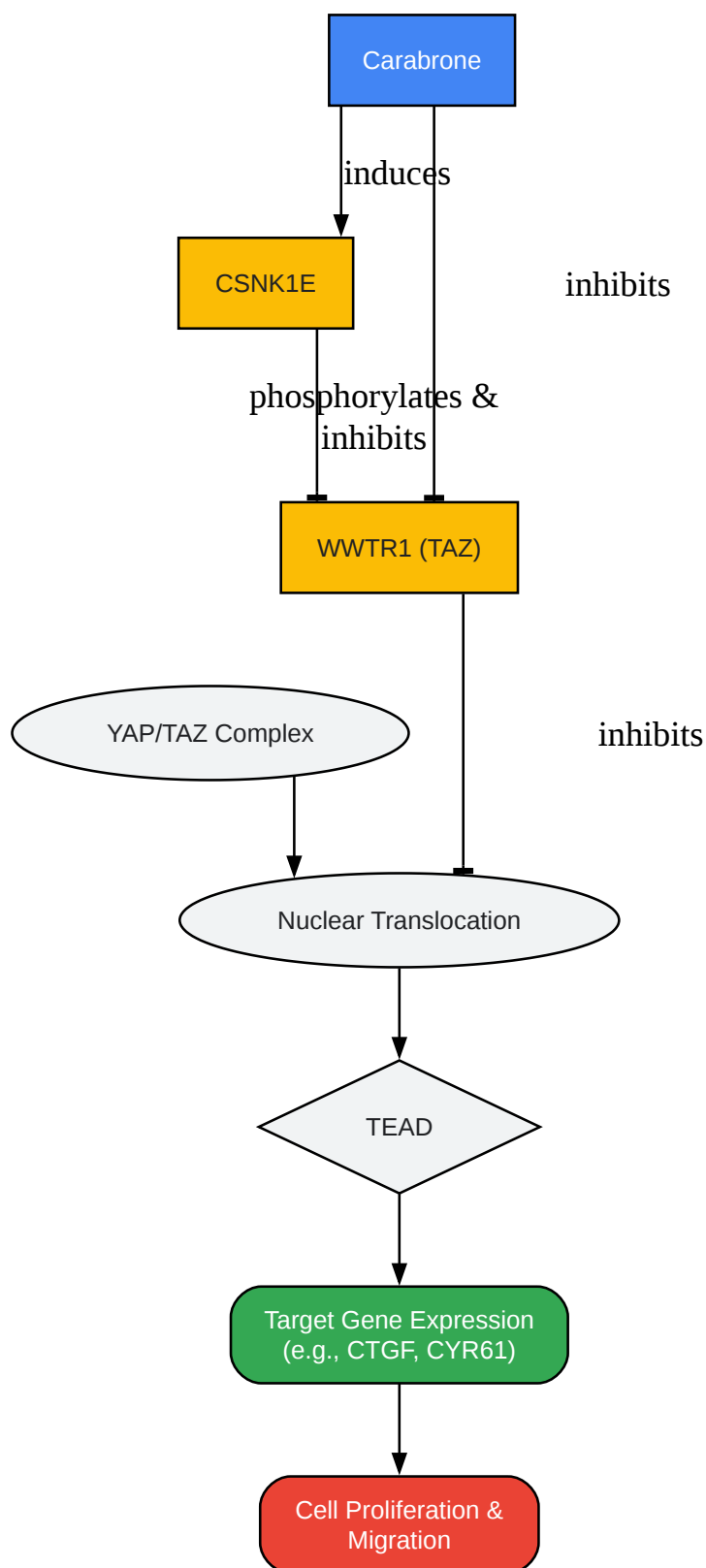
- **Cell Seeding:** Seed cells into 6-well plates and grow them to a confluent monolayer.
- **Creating the "Wound":** Use a sterile 200 μ L pipette tip to create a straight scratch across the center of the cell monolayer.
- **Washing:** Gently wash the wells with PBS to remove detached cells.
- **Carabrone Treatment:** Replace the medium with a fresh medium containing different concentrations of **Carabrone**. A serum-free or low-serum medium is often used to minimize cell proliferation.
- **Image Acquisition:** Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope with a camera.
- **Data Analysis:** Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.

Mandatory Visualizations



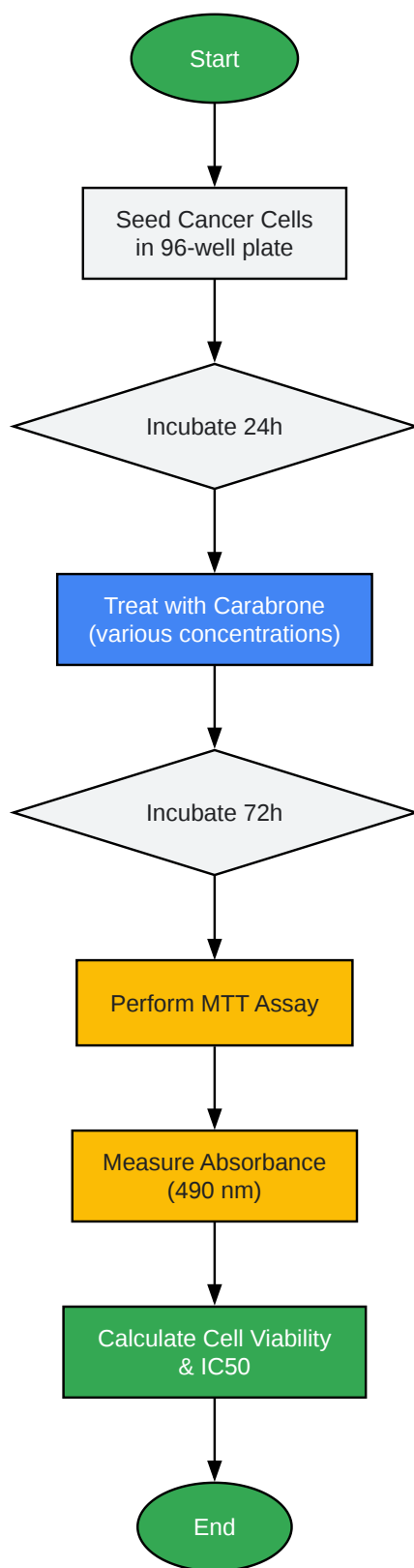
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Caption: **Carabrone**-induced ferroptosis signaling pathway.



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Caption: **Carabrone**'s effect on the Hippo signaling pathway.



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